molecular formula C16H16INO4 B12337604 Ethyl 2-{4-[(5-iodopyridin-2-yl)oxy]phenoxy}propanoate CAS No. 60074-45-5

Ethyl 2-{4-[(5-iodopyridin-2-yl)oxy]phenoxy}propanoate

Katalognummer: B12337604
CAS-Nummer: 60074-45-5
Molekulargewicht: 413.21 g/mol
InChI-Schlüssel: VNPQARYQDQTZOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propanoic acid, 2-[4-[(5-iodo-2-pyridinyl)oxy]phenoxy]-, ethyl ester is a chemical compound with a complex structure that includes an ethyl ester group, a phenoxy group, and an iodinated pyridinyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-[4-[(5-iodo-2-pyridinyl)oxy]phenoxy]-, ethyl ester typically involves multiple steps, including the formation of the iodinated pyridinyl group and the esterification of propanoic acid. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Propanoic acid, 2-[4-[(5-iodo-2-pyridinyl)oxy]phenoxy]-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents to modify the functional groups.

    Substitution: The iodinated pyridinyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Propanoic acid, 2-[4-[(5-iodo-2-pyridinyl)oxy]phenoxy]-, ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in biological studies to investigate its effects on cellular processes and pathways.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of propanoic acid, 2-[4-[(5-iodo-2-pyridinyl)oxy]phenoxy]-, ethyl ester involves its interaction with specific molecular targets and pathways. The iodinated pyridinyl group can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Propanoic acid, 2-[4-[(5-iodo-2-pyridinyl)oxy]phenoxy]-, ethyl ester is unique due to the presence of the iodinated pyridinyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where iodine’s properties are advantageous, such as in radiolabeling and imaging studies.

Eigenschaften

CAS-Nummer

60074-45-5

Molekularformel

C16H16INO4

Molekulargewicht

413.21 g/mol

IUPAC-Name

ethyl 2-[4-(5-iodopyridin-2-yl)oxyphenoxy]propanoate

InChI

InChI=1S/C16H16INO4/c1-3-20-16(19)11(2)21-13-5-7-14(8-6-13)22-15-9-4-12(17)10-18-15/h4-11H,3H2,1-2H3

InChI-Schlüssel

VNPQARYQDQTZOH-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC=C(C=C2)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.